Methyl-6-Methoxy-1H-Indol-5-carboxylat

Übersicht

Beschreibung

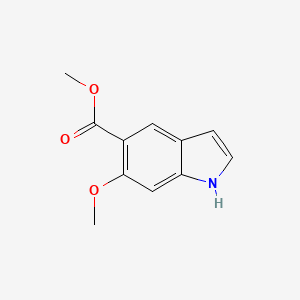

“Methyl 6-methoxy-1H-indole-5-carboxylate” is a chemical compound . It is a substituted 1H-indole .

Synthesis Analysis

This compound can be prepared by the esterification of indole-5-carboxylic acid . Its efficacy as a substrate for indigoid generation has been assessed . It may be used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Molecular Structure Analysis

The empirical formula of “Methyl 6-methoxy-1H-indole-5-carboxylate” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis

“Methyl 6-methoxy-1H-indole-5-carboxylate” may be used as a reactant in various chemical reactions, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1H-indole-5-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . Its melting point is 126-128 °C .Wissenschaftliche Forschungsanwendungen

Arzneimittelsynthese und -entwicklung

„Methyl-6-Methoxy-1H-Indol-5-carboxylat“ kann aufgrund seines Indol-Kerns, einer in vielen Arzneimitteln vorkommenden Struktur, bei der Synthese verschiedener Medikamente verwendet werden. Beispielsweise sind Indolderivate bekanntlich bei der Biosynthese von Inhibitoren von Proteinkinasen eingesetzt , die eine entscheidende Rolle bei der Zellsignalgebung spielen und Ziele für die Krebstherapie sind.

Reaktionen der organischen Synthese

Diese Verbindung könnte an metallfreien Friedel-Crafts-Alkylierungsreaktionen beteiligt sein , einer Art chemischer Reaktion, die neue Kohlenstoff-Kohlenstoff-Bindungen bildet und bei der Herstellung komplexer organischer Moleküle weit verbreitet ist.

Synthese von Indirubinderivaten

Indirubinderivate, die ein potenzielles Antitumorpotential besitzen, können unter Verwendung von Indolcarboxylaten als Ausgangsmaterialien synthetisiert werden . „this compound“ könnte als Vorläufer bei solchen Synthesen dienen.

Herstellung von Aminoindolylacetaten

Aminoindolylacetate sind Verbindungen, die von Indolcarboxylaten abgeleitet werden können und eine biologische Aktivität aufweisen können . Sie könnten in der pharmazeutischen Chemie zur Medikamentenentwicklung verwendet werden.

Immunmodulatorische Mittel

Pyridyl-Ethenyl-Indole, die von Indolcarboxylaten abgeleitet sind, wurden als potenzielle Antikrebs-Immunmodulatoren untersucht , was darauf hindeutet, dass „this compound“ auch in diesem Bereich Anwendung finden könnte.

Neurologische Forschung

Indolcarboxylate wurden zur Entwicklung von Inhibitoren der Tryptophan-Dioxygenase verwendet , einem Enzym, das am Tryptophan-Stoffwechsel beteiligt ist und für die neurologische Forschung und potenzielle Behandlungen von Erkrankungen wie Depression von Bedeutung ist.

Antivirenforschung

Einige Indolderivate haben eine inhibitorische Aktivität gegen Influenza A gezeigt , was darauf hindeutet, dass „this compound“ möglicherweise auf antivirale Eigenschaften untersucht werden könnte.

Cannabinoid-Rezeptor-Liganden

Indolcarboxylate wurden zur Herstellung von Liganden für CB2-Cannabinoidrezeptoren verwendet , die aufgrund ihres therapeutischen Potenzials bei der Schmerzbehandlung und Entzündung von Interesse sind.

Wirkmechanismus

Target of Action

Methyl 6-methoxy-1H-indole-5-carboxylate, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown a high affinity for multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may affect viral replication pathways .

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “Methyl 6-methoxy-1H-indole-5-carboxylate” could be the development of new synthesis methods and its application in the treatment of various diseases.

Biochemische Analyse

Biochemical Properties

Methyl 6-methoxy-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the biosynthesis of protein kinase inhibitors . The compound’s interactions with these biomolecules often involve binding to specific active sites, leading to inhibition or activation of enzymatic activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

Methyl 6-methoxy-1H-indole-5-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including Methyl 6-methoxy-1H-indole-5-carboxylate, have demonstrated antiviral activity by inhibiting viral replication . Additionally, these compounds can modulate inflammatory responses and exhibit anticancer properties by inducing apoptosis in cancer cells . Understanding these cellular effects is essential for developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of Methyl 6-methoxy-1H-indole-5-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their catalytic activity . Additionally, Methyl 6-methoxy-1H-indole-5-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are key to understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-methoxy-1H-indole-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to Methyl 6-methoxy-1H-indole-5-carboxylate in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact.

Dosage Effects in Animal Models

The effects of Methyl 6-methoxy-1H-indole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Methyl 6-methoxy-1H-indole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo hydroxylation or demethylation reactions catalyzed by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and pharmacokinetics. Additionally, Methyl 6-methoxy-1H-indole-5-carboxylate may affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of Methyl 6-methoxy-1H-indole-5-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in certain tissues or cellular compartments can influence its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

Methyl 6-methoxy-1H-indole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of Methyl 6-methoxy-1H-indole-5-carboxylate is crucial for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

methyl 6-methoxy-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVBFGGHYOUQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697537 | |

| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251107-30-9 | |

| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)

![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)

![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)

![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)

![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)